molecular formula C9H10N2OS B2448367 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 170875-01-1

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No. B2448367
CAS RN: 170875-01-1
M. Wt: 194.25
InChI Key: BOCCVGZLBZVNLV-UHFFFAOYSA-N
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Description

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is a chemical compound with the formula C9H10N2OS . It is a pyridazine , which is a class of organic compounds containing a pyridazine ring, a six-membered aromatic ring with two nitrogen atoms. The compound has an average mass of 194.250 and a mono-isotopic mass of 194.05138 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H10N2OS/c1-6-5-8(12)10-11-9(6)7-3-2-4-13-7/h2-4,6H,5H2,1H3,(H,10,12) . This indicates the molecular structure of the compound. The SMILES string is S1C(C2=NNC(=O)CC2C)=CC=C1 , which is another representation of the compound’s structure.

Scientific Research Applications

Antifungal Activity

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one derivatives have shown significant antifungal activities. Siddiqui et al. (2008) synthesized derivatives of this compound and tested their in-vitro antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. The chloro substituent derivative displayed the highest activity against all tested fungal species (Siddiqui et al., 2008).

Synthesis of Derivatives

Rayes (2008) reported an efficient one-pot synthesis of methyl-N-[2-(3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2yl)-acetylamino]amino acid esters and dipeptides starting from amino acid esters (Rayes, 2008).

Antiinflammatory Activity

Compounds derived from 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one have demonstrated promising antiinflammatory activity. Khan and Siddiqui (2000) reported the synthesis of 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinones that showed significant antiinflammatory effects in a rat paw edema test (Khan & Siddiqui, 2000).

Antitubercular, Antifungal, and Antibacterial Activities

Islam et al. (2008) synthesized a series of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones, which were investigated for their in-vitro antitubercular, antifungal, and antibacterial activities. The compounds exhibited mild to potent activities compared to reference standards (Islam et al., 2008).

Anticonvulsant and Muscle Relaxant Activities

Sharma et al. (2013) synthesized and evaluated derivatives of 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one for anticonvulsant activity and muscle relaxant activity. The compounds showed promising results in models of tonic hind limb extensor phase in maximal electroshock model and protection against pentylenetetrazole-induced generalized convulsions (Sharma et al., 2013).

Crystal Structures and Hirshfeld Surface Analyses

Dadou et al. (2019) studied the crystal structures and Hirshfeld surface analyses of derivatives of 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one. They provided insights into the molecular interactions and structural properties of these compounds (Dadou et al., 2019).

properties

IUPAC Name

4-methyl-3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6-5-8(12)10-11-9(6)7-3-2-4-13-7/h2-4,6H,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCCVGZLBZVNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one

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